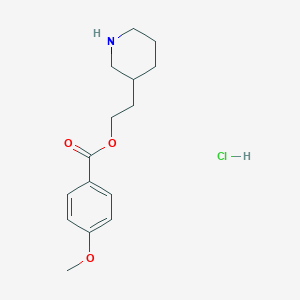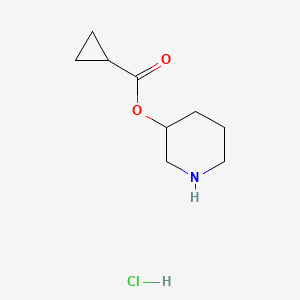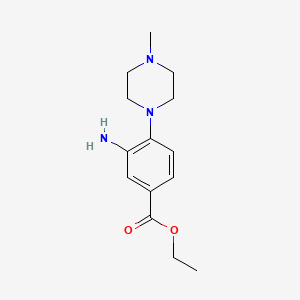![molecular formula C19H32ClNO B1397377 3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1219979-14-2](/img/structure/B1397377.png)
3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride” is a chemical compound with the molecular formula C19H32ClNO and a molecular weight of 325.9 g/mol . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a phenoxy group that is substituted with two tert-butyl groups .Applications De Recherche Scientifique
Synthesis and Potential Therapeutic Applications
- Synthesis and Anti-Inflammatory Activities : A study by Ikuta et al. (1987) synthesized a series of compounds including 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, evaluating them as potential anti-inflammatory and analgesic agents. These compounds showed promising anti-inflammatory activities, comparable to indomethacin but with reduced ulcerogenic effects, suggesting potential therapeutic applications (Ikuta et al., 1987).
Chemical Properties and Applications
- Redox Properties of Novel Pyrrolidine Derivatives : Osipova et al. (2011) studied the redox properties of novel pyrrolidine derivatives, including those with a sterically hindered phenol fragment like 3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride. This research suggested potential applications of these compounds as antioxidant agents (Osipova et al., 2011).
Catalytic Applications
- Catalysis in Organic Synthesis : The research by Qinqin Qian et al. (2014) explored the use of rare-earth-lithium complexes bearing phenoxy-functionalized chiral diphenylprolinolate ligands for the asymmetric epoxidation of unsaturated ketones. This indicates the potential of compounds like this compound in catalysis and organic synthesis (Qinqin Qian et al., 2014).
Medicinal Chemistry
- Asymmetric Synthesis and Antithrombin Activity : A study by Ayan et al. (2013) on the asymmetric synthesis of pyrrolidine derivatives, which could include this compound, discussed their potential antithrombin activity. This research points to the possible application of these compounds in medicinal chemistry, particularly in the development of thrombin inhibitors (Ayan et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(2,4-ditert-butylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-18(2,3)15-7-8-17(16(11-15)19(4,5)6)21-13-14-9-10-20-12-14;/h7-8,11,14,20H,9-10,12-13H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBZWXJRLMQFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397298.png)
![3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397300.png)
![N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1397301.png)
![Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1397303.png)



![2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397311.png)
![Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate](/img/structure/B1397315.png)

![Ethyl 3-amino-4-[(2-hydroxyethyl)(methyl)amino]-benzoate](/img/structure/B1397317.png)
